![molecular formula C13H15Cl2NO4 B14000707 Diethyl[(3,4-dichlorophenyl)amino]propanedioate CAS No. 6939-59-9](/img/structure/B14000707.png)
Diethyl[(3,4-dichlorophenyl)amino]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl[(3,4-dichlorophenyl)amino]propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a diethyl ester group attached to a propanedioate backbone, with a 3,4-dichlorophenylamino substituent.
Métodos De Preparación
The synthesis of Diethyl[(3,4-dichlorophenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in ethanol to ensure complete reaction and high yield .
Análisis De Reacciones Químicas
Diethyl[(3,4-dichlorophenyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, leading to the formation of various substituted derivatives
Common reagents used in these reactions include sodium ethoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl[(3,4-dichlorophenyl)amino]propanedioate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of Diethyl[(3,4-dichlorophenyl)amino]propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its molecular targets include enzymes and receptors that facilitate these reactions. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Diethyl[(3,4-dichlorophenyl)amino]propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester that lacks the 3,4-dichlorophenylamino group.
Diethyl 2-(3,4-dichlorophenyl)propanedioate: A closely related compound with similar structural features but different reactivity.
1,3-diethyl 2-{[(2,4-dichlorophenyl)amino]methylidene}propanedioate: Another similar compound with a different substitution pattern on the phenyl ring
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
6939-59-9 |
|---|---|
Fórmula molecular |
C13H15Cl2NO4 |
Peso molecular |
320.16 g/mol |
Nombre IUPAC |
diethyl 2-(3,4-dichloroanilino)propanedioate |
InChI |
InChI=1S/C13H15Cl2NO4/c1-3-19-12(17)11(13(18)20-4-2)16-8-5-6-9(14)10(15)7-8/h5-7,11,16H,3-4H2,1-2H3 |
Clave InChI |
CJHSQFQFBBRLNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







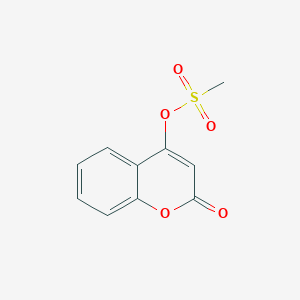
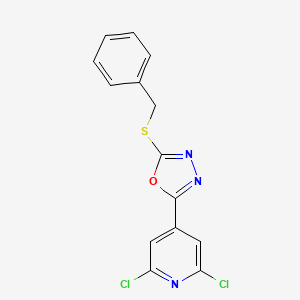
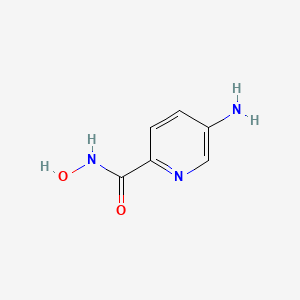
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

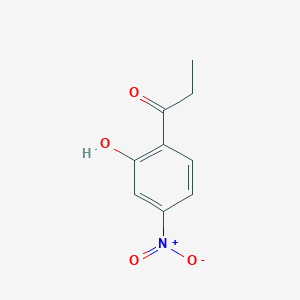
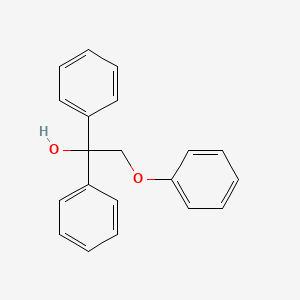
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
